molecular formula C19H29ClN2O B2983659 1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride CAS No. 2418679-77-1

1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride

Cat. No.: B2983659
CAS No.: 2418679-77-1
M. Wt: 336.9
InChI Key: RCRUSEKEJNWEEF-UHFFFAOYSA-N
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Description

1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone hydrochloride is a piperidine-derived compound with a molecular formula of C₁₈H₂₇ClN₂O (mol. wt. 344.87) . Its structure features:

  • A 4-amino-4-ethylpiperidine core, providing a rigid, nitrogen-containing heterocycle.
  • A 3-phenylcyclobutyl substituent linked to an ethanone group, introducing steric bulk and aromaticity.
  • A hydrochloride salt form, enhancing solubility and stability .

Properties

IUPAC Name

1-(4-amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-2-19(20)8-10-21(11-9-19)18(22)14-15-12-17(13-15)16-6-4-3-5-7-16;/h3-7,15,17H,2,8-14,20H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRUSEKEJNWEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)CC2CC(C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-Acetyl-4-phenylpiperidine Hydrochloride
  • Molecular Formula: C₁₃H₁₈ClNO (mol. wt. 239.74) .
  • Key Features: Simpler piperidine scaffold with acetyl and phenyl substituents at the 4-position. Lacks the ethylamino and cyclobutyl groups of the target compound.
  • Applications : Used in synthetic chemistry as a precursor for analgesics and anticonvulsants .
Parameter Target Compound 4-Acetyl-4-phenylpiperidine HCl
Molecular Weight 344.87 239.74
Nitrogen Atoms 2 1
Substituents Ethylamino, phenylcyclobutyl Acetyl, phenyl
Solubility (HCl salt) High Moderate
1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride
  • Molecular Formula: C₈H₁₀ClNO₃ (mol. wt. 187.63) .
  • Key Features: Hydroxyacetophenone backbone with amino and hydroxyl groups. Smaller aromatic system compared to the phenylcyclobutyl group.
  • Applications : Intermediate in synthesizing dyes and antimicrobial agents .

Functional Analogues

1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone
  • Molecular Formula : C₂₄H₂₆N₃O₂ (mol. wt. 396.49) .
  • Key Features: Combines piperidine with a benzodiazepine moiety via an ethanone linker. Contains a trifluoromethyl (CF₃) group, enhancing metabolic stability.
  • Applications : Explored for anxiolytic and antipsychotic activity due to dual-target pharmacology .
Parameter Target Compound Benzodiazepine-Piperidine Hybrid
Molecular Complexity Moderate High
Pharmacological Targets Putative CNS receptors GABA-A receptors, 5-HT receptors
Bioavailability Unknown Improved (CF₃ group)
1-(4-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂ (mol. wt. 215.68) .
  • Key Features: Hydroxyphenyl and methylamino groups linked to ethanone. Lacks the piperidine core but shares the hydrochloride salt form.
  • Applications : Studied for adrenergic receptor modulation .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • The target compound’s hydrochloride salt enhances aqueous solubility compared to non-salt forms of analogues like 1-(4-Amino-3-hydroxyphenyl)ethanone (C₈H₉NO₂, mol. wt. 151.17) .
  • Cyclobutyl groups in the target compound may reduce metabolic degradation compared to linear alkyl chains in compounds like 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride (mol. wt. 349.86) .

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